Alfaxalone mechanism of action on GABAA receptors
Alfaxalone mechanism of action on GABAA receptors
An In-depth Technical Guide on the Core Mechanism of Action of Alfaxalone on GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alfaxalone is a synthetic neuroactive steroid that functions as a potent positive allosteric modulator and direct agonist of the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is characterized by a dual functionality: at lower, nanomolar concentrations, it enhances the effect of GABA, while at higher, micromolar concentrations, it can directly activate the receptor in the absence of GABA. This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent depression of neuronal excitability. This document provides a comprehensive overview of alfaxalone's interaction with the GABAa receptor, detailing its binding sites, quantitative effects, and the experimental methodologies used to elucidate this mechanism.
Molecular Mechanism of Action
Alfaxalone exerts its anesthetic and sedative effects by binding to an allosteric site on the GABAa receptor, which is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1][2] This binding event induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel gating.
Binding Site
Structural and mutagenesis studies have identified the alfaxalone binding site within the transmembrane domain (TMD) of the GABAa receptor, specifically at the interface between the β+ and α− subunits.[3][4] This pocket is located intracellularly to the binding sites for other anesthetics like propofol and etomidate.[4][5] The binding of alfaxalone to this site is thought to stabilize the open state of the ion channel.[6]
Dual Functionality: Modulation and Direct Activation
Alfaxalone's action is concentration-dependent:
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Positive Allosteric Modulation: At low concentrations (starting from >30 nM), alfaxalone potentiates the effect of GABA.[1] It significantly increases the amplitude of GABA-evoked currents and prolongs the decay time of inhibitory postsynaptic currents (IPSCs), effectively enhancing GABAergic inhibition.[7][8] This potentiation is achieved by increasing the mean open time of the channel without altering its conductance.[9]
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Direct Agonism: At higher concentrations (>1 µM), alfaxalone can directly open the GABAa receptor channel, mimicking the effect of GABA.[1][10] This direct activation contributes to its profound anesthetic effects at clinical doses.
Impact on GABAa Receptor Subtypes
Unlike benzodiazepines, which exhibit strong selectivity for GABAa receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit, alfaxalone's modulatory action is broader. It is known to potentiate all heteromeric GABAa receptor subtypes, including extrasynaptic receptors containing δ subunits.[2] However, some subtype-specific effects have been observed. For instance, the α4 subunit-containing GABAa receptors are required for the low-dose locomotor stimulatory effects of alfaxalone, but not for the sedative and hypnotic effects seen at higher doses.[11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of alfaxalone's interaction with GABAa receptors as reported in the literature.
| Parameter | Value | Species/System | Comments | Reference |
| Potentiation Threshold | >30 nM | Bovine Chromaffin Cells | Threshold concentration for potentiating GABA-evoked currents. | [1] |
| Direct Activation Threshold | >1 µM | Bovine Chromaffin Cells | Concentration at which alfaxalone directly elicits a membrane current. | [1][12] |
| EC50 (in vivo) | 1.12 ± 0.14 µM | Tadpoles | Effective concentration for 50% maximal response (loss of righting reflex). | [6] |
| Potentiation of Current Decay | 1.5-fold increase | Turtle Pyramidal Neurons | Lengthening of GABAa receptor current decay rates with acute application. | [8] |
| IC50 (ACh Blockade) | 20 µM | Bovine Chromaffin Cells | Concentration for 50% inhibition of acetylcholine-evoked currents. | [1] |
Table 1: Key concentration-response data for alfaxalone at the GABAa receptor.
| Parameter | Value | Receptor Subtype | Comments | Reference |
| K_ALF (Dissociation Constant) | 39.5 ± 17.5 µM (for GABA) | α1β2γ2L | Estimated dissociation constant for GABA in the presence of 1 µM alfaxalone. | [2] |
| c_ALF (Gating Efficacy) | 0.0046 ± 0.0016 (for GABA) | α1β2γ2L | Estimated gating efficacy for GABA in the presence of 1 µM alfaxalone. | [2] |
Table 2: Estimated binding and gating parameters for GABA in the presence of alfaxalone on recombinant α1β2γ2L receptors.
Experimental Protocols
The characterization of alfaxalone's mechanism of action relies on several key experimental techniques, primarily electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABAa receptors in single neurons or in cells expressing recombinant receptors.
Objective: To measure the potentiation of GABA-evoked currents and/or direct activation of GABAa receptors by alfaxalone.
Methodology:
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Cell Preparation: Neurons (e.g., from turtle cerebral cortex or cultured rat hippocampus) are prepared as acute slices or in culture.[7][8] Alternatively, oocytes or cell lines (e.g., HEK293) are transfected to express specific GABAa receptor subtypes.[4]
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Recording Setup: A glass micropipette filled with an internal solution (e.g., containing KCl to set the chloride reversal potential) is sealed onto the cell membrane to achieve a whole-cell configuration.
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Voltage Clamp: The cell membrane potential is clamped at a specific voltage, typically -100 mV, to measure inward chloride currents.[7][13]
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Drug Application:
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A baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., 2 mM) for a short duration (1-2 seconds).[7][8]
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The cells are then perfused with a solution containing both GABA and a specific concentration of alfaxalone (e.g., 0.1 µM to 1.5 µM).[14]
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To test for direct activation, alfaxalone is applied in the absence of GABA.
-
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Data Analysis: The resulting currents are recorded and analyzed. Key parameters measured include peak current amplitude, decay time (often measured as the 90% to 10% decay), and the total charge transfer (area under the curve).[8][13] Potentiation is quantified by the percentage increase in these parameters compared to the GABA-only control.
Radioligand Binding Assay
Objective: To determine the binding affinity of alfaxalone to the GABAa receptor.
Methodology:
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Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing GABAa receptors are isolated by centrifugation.[15] Endogenous GABA is removed through repeated washing steps.
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Competitive Binding:
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Assay Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[17]
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Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
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Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of alfaxalone that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant), which reflects the binding affinity of alfaxalone, can then be calculated using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
Signaling Pathway of Alfaxalone Action
References
- 1. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced GABAergic actions resulting from the coapplication of the steroid 3α-hydroxy-5α-pregnane-11,20-dione (alfaxalone) with propofol or diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alphaxalone Binds in Inner Transmembrane β+–α− Interfaces of α1β3γ2 γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding site location on GABAA receptors determines whether mixtures of intravenous general anaesthetics interact synergistically or additively in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alfaxalone is an effective anesthetic for the electrophysiological study of anoxia-tolerance mechanisms in western painted turtle pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Alfaxalone potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA-R α4 subunits are required for the low dose locomotor stimulatory effect of alphaxalone, but not for several other behavioral responses to alphaxalone, etomidate or propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of GABAA receptor activity by alphaxalone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
- 14. protocols.io [protocols.io]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
